4-fluoro-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide -

4-fluoro-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Catalog Number: EVT-3811819
CAS Number:
Molecular Formula: C23H16FN3O4S
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea []

Compound Description: This compound is a derivative of N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, a known glycogen synthase kinase 3β (GSK-3β) inhibitor. The crystal structure shows that all non-hydrogen atoms in the molecule are essentially coplanar. Molecules are linked via N—H⋯O hydrogen bonds into one-dimensional chains in the crystal structure. []

Relevance: This compound shares the core 1,3-thiazole ring with 4-fluoro-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide and also features a 5-nitrothiazol-2-yl group. The primary difference lies in the substitution at the 2-position, with the related compound possessing a urea group instead of the benzamide present in the target compound. []

4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide []

Compound Description: This compound, along with nitazoxanide and tizoxanide, was evaluated for its activity against the kinetoplastid parasites Trypanosoma cruzi and Leishmania mexicana. It displayed potent antileishmanial and trypanocidal activities, demonstrating two-fold higher potency than nitazoxanide and tizoxanide. []

Relevance: This compound is structurally similar to 4-fluoro-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide. Both compounds share a 5-nitro-1,3-thiazol-2-yl core and a benzamide group attached to the thiazole ring at the 2-position. The difference lies in the substitution on the benzamide, with the related compound having a nitro group at the 4-position whereas the target compound has a fluoro group. []

3-(4-Methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide []

Compound Description: The crystal structure of this compound shows the methylphenyl rings oriented with a dihedral angle of 19.4° with respect to each other. The crystal structure is characterized by strong N—H⋯O hydrogen bonds forming C(11) chains propagating along []. Additionally, weak C—H⋯O and C—H⋯π interactions are observed. []

Relevance: While this compound shares the 1,3-thiazol-2-yl-benzamide structure with 4-fluoro-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide, it differs in the substitution pattern. It lacks the 4-nitrophenyl and 5-(4-methoxyphenyl) groups on the thiazole ring, and the benzamide portion features a 4-methyl group and a 3-(4-methoxyphenyl) substituent instead of the 4-fluoro group in the target compound. []

2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide []

Compound Description: The crystal structure of this compound shows that the mean plane of the non-hydrogen atoms of the central amide fragment forms dihedral angles of 12.48° and 46.66° with the planes of the thiazole and benzene rings, respectively. []

Relevance: This compound exhibits structural similarity to 4-fluoro-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide. Both compounds feature a 5-nitro-1,3-thiazol-2-yl moiety and a benzamide group connected at the 2-position of the thiazole. The key difference lies in the benzamide substitution, with the related compound having a 2-nitro group, contrasting the 4-fluoro group of the target compound. []

N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide []

Compound Description: This compound exists in two independent and conformationally dissimilar molecules (A and B) within its asymmetric unit. The dihedral angles between the benzene and thiazole rings differ in molecule A (33.8°) and molecule B (59.7°). The crystal structure is characterized by N—H⋯N hydrogen bonds forming chains along [] and weak N—H⋯Oamide interactions. []

Relevance: This compound shares the 5-nitro-1,3-thiazol-2-yl and benzamide core structure with 4-fluoro-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide. The distinction lies in the substitution on the benzamide group, with the related compound featuring a 4-trifluoromethyl group, unlike the 4-fluoro group in the target compound. []

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide []

Compound Description: This compound is synthesized through the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide. Its cyclization is confirmed by FT-IR, NMR, and LCMS data. []

Relevance: This compound differs significantly from 4-fluoro-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide in its structure. Although both share the 1,3-thiazole core, the related compound features a complex 4,5-dihydro-1H-pyrazol-1-yl substituent at the 2-position of the thiazole ring and an acetamide group at the 5-position. This contrasts with the benzamide group at the 2-position and the aryl substituents at the 4 and 5 positions of the thiazole ring in the target compound. []

4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines []

Compound Description: This series of compounds was synthesized and evaluated for potential antihypertensive and cardiotropic effects. Docking studies showed high affinity for the angiotensin II receptor, and pharmacological studies confirmed antihypertensive activity for most compounds in the series. []

Relevance: These compounds are structurally distinct from 4-fluoro-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide. They share the 1,3-thiazole ring but are categorized as 2,3-dihydro-1,3-thiazol-2-imines, lacking the carbonyl group present in the benzamide moiety of the target compound. They also feature a prop-2-en-1-yl substituent at the 3-position, which is not present in the target compound. []

4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771) []

Compound Description: This compound is a potent and selective NaV1.7 inhibitor and represents the first subtype-selective NaV1.7 inhibitor clinical candidate. It binds to a site in the voltage-sensing domain. []

Relevance: This compound shares the 1,3-thiazole moiety with 4-fluoro-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide but significantly differs in other structural aspects. The related compound has a benzenesulfonamide group attached to the 4-position of the thiazole ring and features a complex diaryl ether substituent, contrasting the benzamide at the 2-position and the aryl substituents at the 4 and 5 positions of the thiazole in the target compound. []

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) []

Compound Description: This compound is a potent and orally active p38 mitogen-activated protein kinase inhibitor. It exhibits anti-inflammatory effects and shows significant efficacy in a rat adjuvant-induced arthritis model. []

Relevance: Although this compound contains the 1,3-thiazole ring and a benzamide group, its overall structure differs from 4-fluoro-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide. The related compound has a pyridyl group linked to the 5-position of the thiazole, and the benzamide is connected to this pyridyl ring. It lacks the 4,5-diaryl substitution on the thiazole present in the target compound. []

N-(5-Benzoyl-2-(4-(2-Methoxyphenyl)piperazin-1-yl)thiazol-4-yl)pivalamide (KRO-105714) [, ]

Compound Description: This 2,4,5-trisubstituted 1,3-thiazole derivative exhibits anti-atopic dermatitis activity through the suppression of the sphingosylphosphorylcholine receptor. [, ]

Relevance: This compound has a 1,3-thiazole core but differs significantly in structure compared to 4-fluoro-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide. The related compound has a pivalamide group at the 4-position of the thiazole and a benzoyl group at the 5-position. It also features a complex piperazinyl substituent at the 2-position. This contrasts with the benzamide group at the 2-position and the aryl substituents at the 4 and 5 positions of the thiazole ring in the target compound. [, ]

N-[2-(substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides [, , ]

Compound Description: This series of compounds was synthesized and evaluated for cytotoxicity and antiproliferative activity. Several compounds showed promising activity against the Dalton’s lymphoma ascites (DLA) cancer cell line, with some demonstrating comparable potency to doxorubicin hydrochloride. [, , ]

Relevance: These compounds are structurally distinct from 4-fluoro-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide. They belong to the 1,3-thiazolidin-4-one class, having an additional carbonyl group in the thiazole ring compared to the target compound. The related compounds also feature a 5-methyl group and various substituted phenyl groups at the 2-position of the thiazolidinone ring, contrasting the 4,5-diaryl substitution on the thiazole in the target compound. [, , ]

N-(3-Methoxyphenyl)-4-{4-methyl-2-[(methyl)(4-methylphenyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amine []

Compound Description: This compound's crystal structure reveals two independent molecules within the asymmetric unit, with varying dihedral angles between the thiazole and pyrimidine rings. The crystal structure is stabilized by weak intermolecular N—H⋯N and C—H⋯O interactions. []

Relevance: This compound shares the 1,3-thiazole core with 4-fluoro-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide but has a significantly different structure. The related compound features a pyrimidin-2-amine group linked to the 5-position of the thiazole and a complex [(methyl)(4-methylphenyl)amino] substituent at the 2-position. It lacks the benzamide group and 4,5-diaryl substitution on the thiazole present in the target compound. []

4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide tosylate salt []

Compound Description: This compound is a tosylate salt of the previously mentioned PF-05089771, which is a selective NaV1.7 inhibitor. This salt form is specifically investigated for its potential in treating diseases associated with elevated blood uric acid levels, such as hyperuricemia or gout. []

Relevance: This compound is the tosylate salt form of PF-05089771, sharing the same core structure and exhibiting similar structural differences from 4-fluoro-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide as discussed previously. It retains the 1,3-thiazole moiety, benzenesulfonamide group at the 4-position, and the complex diaryl ether substituent, contrasting the benzamide at the 2-position and the 4,5-diaryl substitution on the thiazole in the target compound. []

N-[4-phenylthiazol-2-yl]benzenesulfonamides []

Compound Description: This series of compounds was synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase. Some compounds exhibited high affinity for the enzyme in vitro and effectively blocked the enzyme after oral administration. []

4-([4-(2-naphthyl)-1,3-thiazol-2-yl]amino)phenol (TH-848) [, ]

Compound Description: This compound is an aminothiazole derivative that acts as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), reducing PGE2 production. It has shown effectiveness in inhibiting osteoclastogenesis and ameliorating experimental periodontitis in rats. [, ]

Relevance: While both compounds contain a 1,3-thiazole ring, the overall structure of TH-848 differs from 4-fluoro-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide. TH-848 has an amino group directly linked to the 2-position of the thiazole, with a 4-(2-naphthyl) substituent at the 4-position. It lacks the benzamide moiety and the 5-aryl substitution on the thiazole present in the target compound. [, ]

4-(3-fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine (TH-644) [, ]

Compound Description: This aminothiazole derivative is another inhibitor of mPGES-1, showing similar effects to TH-848 in reducing PGE2 production, inhibiting osteoclastogenesis, and reducing bone resorption in experimental periodontitis. [, ]

Relevance: Similar to TH-848, TH-644 shares the 1,3-thiazole ring with 4-fluoro-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide but has a distinct overall structure. It possesses an amino group at the 2-position of the thiazole, linked to a 4-phenoxyphenyl group, and a 4-(3-fluoro-4-methoxyphenyl) substituent at the 4-position. It lacks the benzamide group and the 5-aryl substitution on the thiazole characteristic of the target compound. [, ]

4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl) benzamide (NTB451) []

Compound Description: This compound is identified as a potential inhibitor of necroptosis. It inhibits the phosphorylation and oligomerization of mixed lineage kinase domain-like (MLKL) and prevents the formation of the receptor interacting serine/threonine-protein kinase 1 (RIPK1)-RIPK3 complex. []

Relevance: While NTB451 shares the 1,3-thiazol-2-yl-benzamide core with 4-fluoro-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide, it has notable structural differences. It features a complex triazolyl sulfanylmethyl substituent at the 4-position of the benzamide ring. The thiazole ring in NTB451 lacks any further substitutions, contrasting the 4,5-diaryl substitution found in the target compound. []

(E)-N-(5-(3-(4-hydroxyphenyl)-3-oxoprop-1-en-1-yl)thiazol-2-yl)benzamide []

Compound Description: This benzamide-thiazolyl-chalcone compound shows potent antiproliferative activity against breast (MCF-7) and colon cancer cell lines. It exhibits an IC50 value of 44.00 µM against the MCF-7 cell line. []

(E)-N-(5-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)thiazol-2-yl)benzamide []

Compound Description: This benzamide-thiazolyl-chalcone compound exhibits potent antiproliferative activity against breast (MCF-7) and colon cancer cell lines. It has an IC50 value of 58.88 µM against the MCF-7 cell line. []

Relevance: This compound, similar to the previous one, shares the 1,3-thiazol-2-yl-benzamide core with 4-fluoro-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide but differs in its substitution pattern. It also features a chalcone moiety (3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl) attached at the 5-position of the thiazole ring, replacing the 4,5-diaryl substitution. It lacks the fluoro substitution on the benzamide present in the target compound. []

Properties

Product Name

4-fluoro-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

IUPAC Name

4-fluoro-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Molecular Formula

C23H16FN3O4S

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C23H16FN3O4S/c1-31-19-12-6-15(7-13-19)21-20(14-4-10-18(11-5-14)27(29)30)25-23(32-21)26-22(28)16-2-8-17(24)9-3-16/h2-13H,1H3,(H,25,26,28)

InChI Key

UUAMMSHSLSNUII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.